molecular formula C8H11N3O3S2 B2826178 Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate CAS No. 220088-59-5

Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate

Cat. No. B2826178
CAS RN: 220088-59-5
M. Wt: 261.31
InChI Key: QHXBJZJIOTXAGE-UHFFFAOYSA-N
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Description

“Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a five-member ring made up of two nitrogen atoms, one sulfur atom, and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for creating a diverse array of trifluoromethyl heterocycles. This compound facilitates the synthesis of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, leveraging rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This process either directly yields the desired heterocycles in a single step or requires just one additional step for completion (Honey et al., 2012).

Microwave-assisted Synthesis and Biological Activities

A study reports the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, integrated with ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates. These molecules exhibit antimicrobial, antilipase, and antiurease activities, marking them as significant contributions to medicinal chemistry and pharmaceutical research (Başoğlu et al., 2013).

Antimicrobial Activity of Diethyl Phosphonates

Substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates, synthesized via a green, one-pot, three-component reaction, demonstrated good antimicrobial activity. The synthesis process utilized 2-amino-5-ethylthio-1,3,4-thiadiazole, various aromatic aldehydes, and diethylphosphite, catalyzed by SnO2 nanoparticles under solvent-free conditions (Sarva et al., 2022).

Corrosion Inhibition for Copper

Amino-5-ethyl-1,3,4-thiadiazole (AETDA) was evaluated as a corrosion inhibitor for copper in 3.0% NaCl solutions. The study, which employed weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, showed that AETDA is an effective mixed-type inhibitor for copper corrosion, highlighting its potential application in corrosion prevention technologies (Sherif & Park, 2006).

Future Directions

The future directions for the study of “Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate” and related compounds could involve further exploration of their biological activities. For instance, 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives have shown promising urease inhibitory activities, suggesting potential applications in the treatment of infections caused by urease-producing bacteria .

Mechanism of Action

Target of Action

The primary target of Ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity .

Biochemical Pathways

The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This can disrupt the pH balance within cells, as the conversion of urea to ammonia leads to an increase in pH . This is particularly relevant in the context of Helicobacter pylori infections, where the bacterium uses urease to survive in the acidic environment of the stomach .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are efficiently synthesized from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .

Result of Action

The inhibition of urease by this compound can lead to a disruption of the urea cycle and a change in intracellular pH . This can have various downstream effects, depending on the specific cell type and environmental conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s ability to inhibit urease . Additionally, the presence of other compounds, such as other inhibitors or substrates for urease, can also influence the compound’s efficacy .

properties

IUPAC Name

ethyl 4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S2/c1-2-14-6(13)3-5(12)4-15-8-11-10-7(9)16-8/h2-4H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXBJZJIOTXAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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